MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

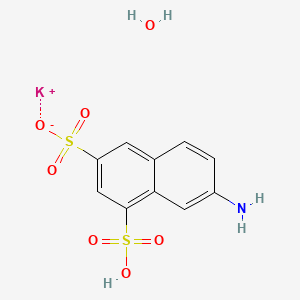

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is a chemical compound with the molecular formula H2NC10H5(SO3H)SO3K · xH2OThis compound is notable for its use in fluorescence applications and its ability to conjugate the reducing ends of oligosaccharides for analysis via gel electrophoresis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the reductive amination of 7-amino-1,3-naphthalenedisulfonic acid with sugars to form a Schiff base, which is then stabilized by reducing it with sodium cyanoborohydride . The reaction typically involves the following steps:

Formation of Schiff Base: The amino group of 7-amino-1,3-naphthalenedisulfonic acid reacts with the aldehyde group of a sugar to form a Schiff base.

Reduction: The Schiff base is then reduced using sodium cyanoborohydride to form the stable this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation but optimized for higher yields and purity. The process includes:

Bulk Reaction: Conducting the Schiff base formation and reduction in large reactors.

Purification: Using techniques such as crystallization and filtration to achieve the desired purity levels, typically ≥98.0% (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The Schiff base formation and subsequent reduction are key reactions for this compound.

Common Reagents and Conditions

Sodium Cyanoborohydride: Used for the reduction of Schiff bases.

Aldehydes and Ketones: React with the amino group to form Schiff bases.

Major Products Formed

Schiff Bases: Formed during the initial reaction with aldehydes or ketones.

Reduced Amines: Formed after the reduction of Schiff bases with sodium cyanoborohydride.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Monopotassium 7-Amino-1,3-naphthalenedisulfonate hydrate is widely used as a fluorescent labeling agent in analytical chemistry. Its ability to conjugate with oligosaccharides makes it valuable for:

- Sequencing Oligosaccharides : It has been employed in methods for sequencing linear oligosaccharides using charged fluorescent conjugates, facilitating the analysis of carbohydrate structures .

Biochemistry

In biochemistry, this compound serves multiple roles:

- Fluorescent Probes : Its fluorescent properties make it suitable for use in various fluorescence-based assays, including enzyme activity assays and protein interaction studies .

- Conjugation Reactions : It is utilized in reductive amination reactions to label the reducing ends of oligosaccharides, which aids in the study of glycoproteins and polysaccharides .

Environmental Science

Research has indicated that this compound can be used in environmental monitoring:

- Detection of Pollutants : Its properties allow for the detection of specific pollutants in water samples, contributing to environmental safety assessments.

Case Study 1: Oligosaccharide Sequencing

A study published in Carbohydrate Research detailed a method for sequencing linear oligosaccharides using this compound as a conjugating agent. This approach allowed researchers to effectively analyze the structure and composition of various oligosaccharides, demonstrating its utility in carbohydrate chemistry .

Case Study 2: Fluorescence-Based Assays

In a study focusing on enzyme kinetics, researchers utilized this compound as a fluorescent probe to monitor enzyme activity. The results indicated that the compound could effectively enhance signal detection, leading to more accurate measurements of enzyme kinetics .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate involves its ability to form Schiff bases with aldehydes and ketones. This reaction is crucial for its role as a fluorescent labeling agent. The compound targets the reducing ends of oligosaccharides, forming a Schiff base that is subsequently stabilized by reduction with sodium cyanoborohydride . This process allows for the fluorescent labeling of carbohydrates, facilitating their analysis in various research applications.

Comparación Con Compuestos Similares

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is unique due to its specific fluorescence properties and its ability to conjugate with oligosaccharides. Similar compounds include:

7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate: Shares similar fluorescence properties and applications.

2-Naphthylamine-6,8-disulfonic acid monopotassium salt hydrate: Another variant with comparable chemical properties.

These compounds are used in similar applications but may differ in their specific fluorescence wavelengths and reactivity with different substrates.

Actividad Biológica

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate (CAS Number: 842-15-9) is a chemical compound notable for its applications in biochemical research, particularly in the study of carbohydrates and glycoproteins. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H10KNO7S2

- Molecular Weight : 341.39 g/mol

- Appearance : Crystalline solid

- Purity : ≥98.0% (by HPLC)

This compound is characterized by its sulfonate groups, which enhance its solubility and reactivity with biomolecules. The amino group allows it to form stable conjugates with carbohydrates, facilitating various analytical techniques.

Target Biochemical Pathways

This compound primarily interacts with carbohydrates, particularly oligosaccharides derived from glycoproteins and glycolipids. Its mechanism involves:

- Formation of Schiff Bases : The amino group reacts with the reducing ends of oligosaccharides to form Schiff bases, which are then stabilized by reducing agents such as sodium cyanoborohydride .

- Fluorescent Labeling : The resultant conjugates can be analyzed via fluorescence techniques, making this compound valuable for studying carbohydrate structures and functions .

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling : By modifying the structure of glycoproteins and glycolipids on the cell surface, this compound can affect signaling pathways related to cell communication and metabolism.

- Impact on Glycoprotein Functionality : The conjugation with oligosaccharides alters the biological activity of glycoproteins, potentially influencing their roles in cell adhesion and immune responses .

Research Applications

This compound has diverse applications across several fields:

- Biochemistry : Used extensively for labeling carbohydrates in gel electrophoresis and other analytical methods.

- Pharmaceutical Research : Investigated for its potential to modify drug delivery systems through glycosylation processes.

- Industrial Applications : Employed in the production of fluorescent dyes for various analytical techniques.

Study on Glycoprotein Analysis

In a study focused on the analysis of glycoproteins using this compound, researchers demonstrated its effectiveness in labeling oligosaccharides. The study highlighted:

- Methodology : Oligosaccharides were isolated from glycoproteins and reacted with the compound to form fluorescent derivatives.

- Results : Enhanced detection sensitivity was observed during gel electrophoresis compared to non-labeled samples .

Impact on Cell Surface Glycoproteins

Another investigation assessed the impact of this compound on cell surface glycoproteins involved in immune response:

- Findings : Modifications induced by the compound altered the binding affinity of antibodies to glycoproteins, suggesting potential applications in immunotherapy .

Comparison with Similar Compounds

| Compound Name | Fluorescence Properties | Applications |

|---|---|---|

| This compound | High | Carbohydrate labeling |

| 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt | Moderate | Similar applications |

| 2-Naphthylamine-6,8-disulfonic acid monopotassium salt | High | Fluorescent dye production |

Propiedades

Número CAS |

303137-06-6 |

|---|---|

Fórmula molecular |

C10H11KNO7S2 |

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

potassium;7-amino-3-sulfonaphthalene-1-sulfonate;hydrate |

InChI |

InChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H2 |

Clave InChI |

HVBAKQWVDPNPHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.O.[K+] |

SMILES canónico |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N.O.[K] |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.